N-[(Benzyloxy)carbonyl]phenylalanyltyrosine
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Overview
Description
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid. L-tyrosine is known for its role in protein synthesis and as a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine . The compound is a more complex derivative, which may have unique properties and applications due to its modified structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) typically involves the protection of the amino and carboxyl groups of L-tyrosine and L-phenylalanine, followed by coupling reactions. Common protecting groups include the phenylmethoxycarbonyl (Cbz) group for the amino group and tert-butyl ester for the carboxyl group . The coupling reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) has various applications in scientific research:
Mechanism of Action
The mechanism of action of L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) involves its interaction with various molecular targets and pathways. As a derivative of L-tyrosine, it may influence the synthesis of neurotransmitters and other biologically active molecules . The compound’s effects are mediated through its interaction with enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, which catalyze the conversion of phenylalanine to tyrosine and subsequently to catecholamines .
Comparison with Similar Compounds
Similar Compounds
L-tyrosine: The parent compound, known for its role in neurotransmitter synthesis.
L-phenylalanine: An essential amino acid and precursor to L-tyrosine.
L-tryptophan: Another aromatic amino acid involved in the synthesis of serotonin.
Uniqueness
L-tyrosine,n-[n-[(phenylmethoxy)carbonyl]-l-phenylalanyl]-(9ci) is unique due to its modified structure, which may confer distinct chemical and biological properties compared to its parent compounds . The presence of the phenylmethoxycarbonyl group and the coupling with L-phenylalanine may enhance its stability, solubility, and potential therapeutic applications .
Properties
CAS No. |
2537-91-9 |
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Molecular Formula |
C26H26N2O6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O6/c29-21-13-11-19(12-14-21)16-23(25(31)32)27-24(30)22(15-18-7-3-1-4-8-18)28-26(33)34-17-20-9-5-2-6-10-20/h1-14,22-23,29H,15-17H2,(H,27,30)(H,28,33)(H,31,32) |
InChI Key |
PGOQBJBMASKTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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